molecular formula C11H12FNO3 B1489895 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid CAS No. 1783754-06-2

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid

Cat. No.: B1489895
CAS No.: 1783754-06-2
M. Wt: 225.22 g/mol
InChI Key: JCUXANRXEDUGPL-UHFFFAOYSA-N
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Description

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid is a chemical compound belonging to the oxazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid generally involves multi-step organic reactions. A common synthetic route begins with the preparation of the key intermediate, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one. This intermediate is then reacted with appropriate reagents to introduce the acetic acid moiety.

One of the pathways involves the reaction of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one with chloroacetic acid under basic conditions. This step requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid can undergo various types of chemical reactions:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : It can be reduced to yield more hydrogenated derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the acetic acid moiety.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Halogenation with N-bromosuccinimide or nitration with nitric acid.

Major Products

The major products depend on the specific reaction and conditions employed. For instance, oxidation can produce oxazepine ketones, while reduction can yield fully saturated oxazepines.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is studied for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory agent and as a modulator of certain enzymatic activities.

Medicine

In medicine, researchers are investigating its potential as a lead compound for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating certain diseases.

Industry

Industrial applications include its use in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid exerts its effects by interacting with various molecular targets. These interactions involve binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The fluorine atom in its structure can enhance binding affinity and selectivity for certain targets, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid

  • 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one

  • 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid

Uniqueness

The presence of the fluorine atom in 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid makes it unique compared to other similar compounds. Fluorine can influence the compound's reactivity, stability, and biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUXANRXEDUGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CC(=O)O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Reactant of Route 2
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Reactant of Route 4
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Reactant of Route 5
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid

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